molecular formula C8H10O4 B6217036 (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid CAS No. 2742623-64-7

(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid

Cat. No.: B6217036
CAS No.: 2742623-64-7
M. Wt: 170.2
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Description

(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is a bicyclic compound characterized by its unique structural features. This compound contains a bicyclo[2.1.0]pentane core, which is a highly strained ring system, and two carboxylic acid functional groups, one of which is esterified to form a methoxycarbonyl group. The stereochemistry of the compound is defined by the (1R,4S,5S) configuration, indicating the specific spatial arrangement of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group transformations to introduce the carboxylic acid and methoxycarbonyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of cheaper, more readily available starting materials. Purification steps such as crystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid groups can be oxidized to form more complex derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve strong nucleophiles like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Chemistry

In chemistry, (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its strained ring system makes it a valuable intermediate in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound can be used in the design of novel pharmaceuticals. Its unique structure allows it to interact with biological targets in specific ways, potentially leading to the development of new drugs with improved efficacy and selectivity.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism by which (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.0]pentane derivatives: These compounds share the same core structure but differ in their functional groups.

    Methoxycarbonyl-substituted compounds: These compounds have similar ester groups but may have different core structures.

Uniqueness

What sets (1R,4S,5S)-5-(methoxycarbonyl)bicyclo[2.1.0]pentane-5-carboxylic acid apart is its specific stereochemistry and the combination of functional groups. This unique arrangement can lead to distinct reactivity and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

2742623-64-7

Molecular Formula

C8H10O4

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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